Superior 5-HT1A and 5-HT2A Binding Affinity Compared to Clinical Anxiolytics
FG-5893 demonstrates a dual high-affinity binding profile for 5-HT1A (Ki = 0.7 nM) and 5-HT2A (Ki = 4.0 nM) receptors, which is fundamentally different from classical 5-HT1A partial agonists like buspirone (5-HT1A Ki = 9.3-29.5 nM, weak 5-HT2A antagonist) and tandospirone (5-HT1A Ki = 27 nM, 5-HT2 Ki >1300 nM) [1]. This data, derived from competitive radioligand binding assays in rat brain tissue, positions FG-5893 as a uniquely potent mixed agonist/antagonist .
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.7 nM |
| Comparator Or Baseline | Buspirone: 9.3-29.5 nM; Tandospirone: 27 nM |
| Quantified Difference | FG-5893 is 13-42x more potent than buspirone and 39x more potent than tandospirone at 5-HT1A receptors. |
| Conditions | Radioligand binding assays using rat brain tissue. |
Why This Matters
For procurement, this 10-40x difference in binding affinity necessitates the use of FG-5893 for studies requiring potent 5-HT1A activation without the confounding effects of weaker partial agonists, ensuring more robust and interpretable neurochemical signals.
- [1] Albinsson, A., et al. (1994). Preclinical pharmacology of FG5893... European Journal of Pharmacology, 261(3), 285-294. View Source
